molecular formula C7H8N3O4- B10922768 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B10922768
M. Wt: 198.16 g/mol
InChI Key: VHWODBSEJMYSKU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C7H8N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The presence of a nitro group and an ester functional group in its structure makes it an interesting compound for various chemical reactions and applications .

Preparation Methods

The synthesis of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-nitro-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the pyrazole to the acrylate . The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group can also be hydrolyzed to release active metabolites that exert their effects through specific molecular targets .

Comparison with Similar Compounds

2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C7H8N3O4-

Molecular Weight

198.16 g/mol

IUPAC Name

2-methyl-3-(4-nitropyrazol-1-yl)propanoate

InChI

InChI=1S/C7H9N3O4/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14/h2,4-5H,3H2,1H3,(H,11,12)/p-1

InChI Key

VHWODBSEJMYSKU-UHFFFAOYSA-M

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.